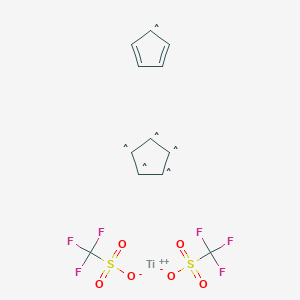

Titanocene bis(trifluoromethanesulfonate); 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

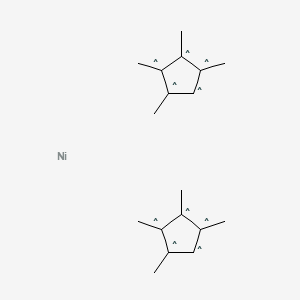

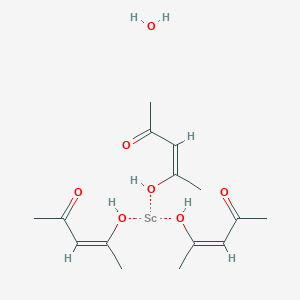

The molecular formula of Titanocene bis(trifluoromethanesulfonate) is C12H10F6O6S2Ti . Its molecular weight is 466.1 .Physical And Chemical Properties Analysis

Titanocene bis(trifluoromethanesulfonate) is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .Aplicaciones Científicas De Investigación

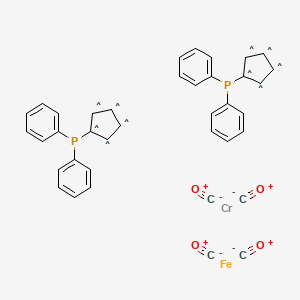

Lewis Acid Catalyst

Titanocene Bis(trifluoromethanesulfonate) is highlighted as a useful Lewis Acid Catalyst . Lewis acids are substances that can accept an electron pair, and they are crucial in many chemical reactions, particularly in the field of organic synthesis.

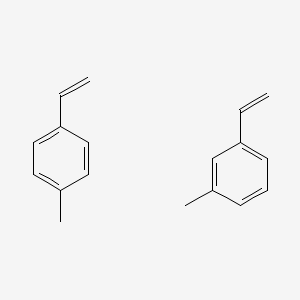

Organic Synthesis

Low-valent titanocene catalysts, which include Titanocene Bis(trifluoromethanesulfonate), are versatile tools for organic synthesis . They promote inter- and intramolecular reactions ranging from homolytic bond cleavages to reductive umpolung reactions to additions and cyclizations in single electron steps .

Homolytic Bond Cleavages

As mentioned above, Titanocene Bis(trifluoromethanesulfonate) can facilitate homolytic bond cleavages . This process involves breaking a bond in such a way that each fragment retains one of the original bond’s electrons, leading to the formation of radicals.

Reductive Umpolung Reactions

Titanocene Bis(trifluoromethanesulfonate) can also promote reductive umpolung reactions . Umpolung, or polarity inversion, is a strategy in synthetic chemistry where the ordinary polarization of a molecule is reversed.

Additions and Cyclizations

This compound can facilitate additions and cyclizations in single electron steps . These reactions are fundamental in organic chemistry, leading to the formation of new carbon-carbon bonds and cyclic structures.

Moisture Sensitive Applications

Titanocene Bis(trifluoromethanesulfonate) is noted to be moisture sensitive . This suggests that it could have applications in environments where moisture control is critical, such as in certain types of chemical syntheses or material science applications.

Mecanismo De Acción

Titanocenes, including Titanocene bis(trifluoromethanesulfonate), have shown promising anticancer activity . The mechanism involves the delivery of titanium to cancer cells via transferrin-mediated endocytosis. This process requires the presence of labile Cp–Ti bonds that hydrolyze on a time scale to deliver titanium to transferrin .

Safety and Hazards

Propiedades

InChI |

InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q;;;;+2/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUXRBUQJOYABI-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.[CH]1[CH][CH][CH][CH]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O6S2Ti |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)